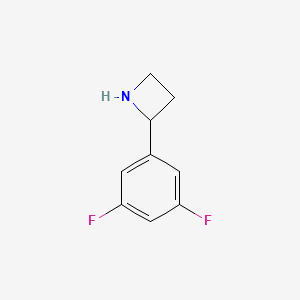
2-(3,5-Difluorophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Difluorophenyl)azetidine is a chemical compound with the molecular formula C₉H₉F₂N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the 3,5-difluorophenyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the cyclization of β-chloroalcohols, where the initial activation of β-chloroalcohol as triflate is followed by displacement with cyanide in the presence of 18-crown-6 to afford β-chloronitrile, which then undergoes cyclization to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidines with different functional groups.
Aplicaciones Científicas De Investigación
2-(3,5-Difluorophenyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 2-(3,5-Difluorophenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound of the azetidine family, known for its high ring strain and reactivity.
2-Azetidinone: A β-lactam compound with significant biological and medicinal importance.
3,5-Difluorophenyl derivatives: Compounds with similar fluorinated phenyl groups, which impart unique properties.
Uniqueness
This structural feature distinguishes it from other azetidines and related compounds, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
1270583-88-4 |
|---|---|
Fórmula molecular |
C9H9F2N |
Peso molecular |
169.17 g/mol |
Nombre IUPAC |
2-(3,5-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9-1-2-12-9/h3-5,9,12H,1-2H2 |
Clave InChI |
MRVUQBYSZWTLLA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
amine](/img/structure/B13318302.png)
![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)
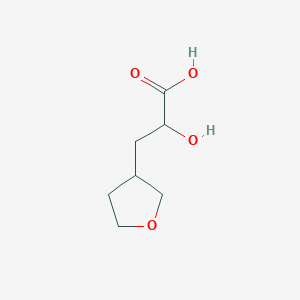

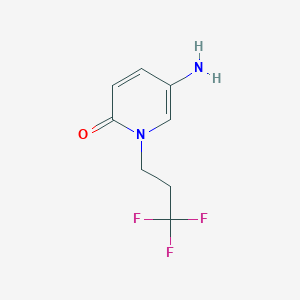
![3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318334.png)

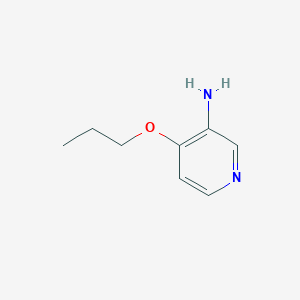
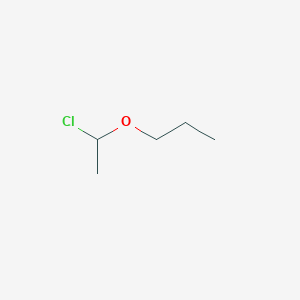


![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
